An In-depth Technical Guide to 5-Bromochromone and the Broader Landscape of Brominated Chromones in Drug Discovery
An In-depth Technical Guide to 5-Bromochromone and the Broader Landscape of Brominated Chromones in Drug Discovery
This guide provides a comprehensive technical overview of 5-bromochromone (CAS 1260485-23-1), a member of the esteemed chromone family of heterocyclic compounds. While specific data for this particular molecule is limited in publicly accessible literature, this document leverages the extensive research on the chromone scaffold and the strategic role of bromination in medicinal chemistry to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into the foundational importance of the chromone core, explore general synthetic pathways for brominated chromones, discuss their vast therapeutic potential, and provide essential guidance on their safe handling and characterization.
The Chromone Scaffold: A Privileged Structure in Medicinal Chemistry
The term "privileged structure" in drug discovery refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities.[1] The chromone ring system, a benzopyran-4-one, is a classic example of such a scaffold.[2][3] Found in numerous natural products, chromone derivatives have demonstrated a remarkable spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4] This versatility has made the chromone nucleus a fertile ground for the development of novel therapeutic agents.[5][6]
The strategic placement of various substituents on the chromone ring system allows for the fine-tuning of its biological activity.[4] Among the various possible modifications, halogenation, and particularly bromination, has emerged as a powerful tool for optimizing the pharmacological profile of a lead compound. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[7]
5-Bromochromone (CAS 1260485-23-1): Identity and Synonyms
Chemical Identity:
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Systematic Name: 5-Bromo-4H-chromen-4-one
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CAS Number: 1260485-23-1
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Molecular Formula: C₉H₅BrO₂
At present, there is a notable scarcity of published synonyms and detailed experimental data specifically for 5-bromochromone with CAS number 1260485-23-1. This guide, therefore, broadens its scope to encompass the general characteristics and methodologies applicable to brominated chromones as a class, providing a solid foundation for researchers working with this and related compounds.
Figure 1: Chemical structure and identifiers for 5-bromochromone.
General Synthetic Strategies for Brominated Chromones
The synthesis of chromones and their derivatives has been extensively studied, with several established methods available to the synthetic chemist.[8][9] The introduction of a bromine atom onto the chromone scaffold can be achieved either by using a brominated starting material or by direct bromination of a pre-formed chromone ring.
A common and versatile approach to chromone synthesis involves the cyclization of o-hydroxyaryl ketones. For the synthesis of a 5-bromochromone, a potential starting material would be a 2-hydroxyacetophenone derivative bearing a bromine atom at the appropriate position.
Representative Synthetic Pathway:
A general and widely applicable method for the synthesis of chromone-2-carboxylic acids, which can be further derivatized, involves a microwave-assisted reaction of a substituted 2'-hydroxyacetophenone with an oxalate ester, followed by acid-catalyzed cyclization and hydrolysis.[10]
Step-by-step Methodology:
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Reaction Setup: In a microwave-safe vessel, combine the appropriately substituted 2'-hydroxyacetophenone (1 equivalent), an oxalate ester such as diethyl oxalate (1.5 equivalents), and a suitable base like sodium methoxide (2 equivalents) in a dry solvent (e.g., ethanol).
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Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120°C) for a specified duration (e.g., 30 minutes). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Acidification and Cyclization: After cooling, the reaction mixture is acidified with a mineral acid such as hydrochloric acid (HCl). This step facilitates the hydrolysis of the ester and promotes the cyclization to form the chromone ring.
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Work-up and Purification: The resulting precipitate is typically collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system to yield the desired brominated chromone derivative.
Figure 2: A generalized workflow for the synthesis of brominated chromones.
Applications in Drug Discovery and Medicinal Chemistry
The chromone scaffold is a cornerstone in the development of new drugs, and the introduction of a bromine atom can significantly enhance the therapeutic potential of these molecules.[4][7]
Anticancer Activity
Numerous chromone derivatives have been investigated for their potential as anticancer agents.[4] They have been shown to target various pathways involved in cancer progression, including the inhibition of kinases and the induction of apoptosis. Brominated chromones, in particular, have demonstrated potent cytotoxic effects against various cancer cell lines.[5]
Anti-inflammatory Properties
The anti-inflammatory potential of chromones is well-documented.[3] Some derivatives act as inhibitors of key inflammatory mediators. The bromodomain-containing protein 4 (BRD4) has emerged as a promising target for anti-inflammatory therapies, and novel chromone derivatives have been developed as potent and selective BRD4 inhibitors.[11]
Antimicrobial and Antiviral Effects
Chromone-based compounds have also shown promise as antimicrobial and antiviral agents.[3][6] The structural diversity that can be achieved with the chromone scaffold allows for the development of compounds with activity against a broad spectrum of pathogens.
CNS-related Disorders
The chromone framework has been explored for the development of ligands for receptors in the central nervous system (CNS). For instance, chromone derivatives have been designed as inhibitors of monoamine oxidase B (MAO-B) and as antagonists of the adenosine A2A receptor, both of which are important targets in the treatment of neurodegenerative diseases like Parkinson's disease.[6]
| Pharmacological Activity | Therapeutic Target/Mechanism of Action |
| Anticancer | Kinase inhibition, Apoptosis induction |
| Anti-inflammatory | Inhibition of inflammatory mediators (e.g., BRD4) |
| Antimicrobial | Disruption of microbial cell processes |
| Antiviral | Inhibition of viral replication |
| Neuroprotective | MAO-B inhibition, A2A receptor antagonism |
Table 1: A summary of the diverse pharmacological activities of chromone derivatives.
Physicochemical Properties and their Importance
The introduction of a bromine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, but an excessive increase in lipophilicity can also lead to poor aqueous solubility and non-specific binding. Therefore, a careful balance of physicochemical properties is essential for successful drug design.[14] For compounds that fall "beyond the Rule of 5" (bRo5), understanding these properties is even more critical for achieving oral bioavailability.[15]
Analytical Characterization
The structural elucidation of newly synthesized brominated chromones relies on a combination of modern analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the aromatic protons can provide definitive information about the substitution pattern on the chromone ring. While bromine itself has NMR active nuclei (⁷⁹Br and ⁸¹Br), their quadrupolar nature often results in very broad signals, making them less useful for routine structural analysis in high-resolution liquid-state NMR.[16][17]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a characteristic signature in the mass spectrum, aiding in the identification of brominated compounds.[18][19]
Safety and Handling of Brominated Aromatic Compounds
Bromine and its compounds, particularly volatile or reactive ones, must be handled with appropriate safety precautions.[20]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling brominated compounds. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[21][22]
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Chemical Incompatibility: Brominated compounds may be incompatible with strong oxidizing agents, strong bases, and certain metals. Consult the Safety Data Sheet (SDS) for specific incompatibility information.
-
Spill and Waste Disposal: In case of a spill, follow established laboratory procedures for cleaning up halogenated organic compounds. All waste containing brominated compounds must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[23]
Figure 3: Key safety considerations for handling brominated aromatic compounds.
Conclusion
While specific experimental data on 5-bromochromone (CAS 1260485-23-1) is currently limited, the broader class of brominated chromones represents a highly promising area for drug discovery and development. The chromone scaffold's status as a privileged structure, combined with the proven ability of bromine to modulate pharmacological properties, provides a strong rationale for the continued exploration of these compounds. This guide has provided a comprehensive overview of the synthesis, potential applications, and safe handling of brominated chromones, offering a valuable resource for researchers aiming to unlock the full therapeutic potential of this important class of molecules.
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